AB-PINACA-d9 (exempt preparation) AB-PINACA-d9 (exempt preparation) AB-PINACA-d9 (exempt preparation) is intended for use as an internal standard for the quantification of AB-PINACA by GC- or LC-MS. AB-PINACA is a synthetic cannabinoid which has recently been identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA should not be confused with APINACA (also called AKB48; Item Nos. ISO00060 | ISO60060), another indazole designed with a carboxamide moiety. The biochemical, physiological, and toxicological properties of AB-PINACA have not been determined. AB-PINACA-d9 is regulated as a Schedule I compound in the United States. AB-PINACA-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212036
InChI: InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2
SMILES: O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2
Molecular Formula: C18H17D9N4O2
Molecular Weight: 339.5

AB-PINACA-d9 (exempt preparation)

CAS No.:

Cat. No.: VC0212036

Molecular Formula: C18H17D9N4O2

Molecular Weight: 339.5

* For research use only. Not for human or veterinary use.

AB-PINACA-d9 (exempt preparation) -

Specification

Molecular Formula C18H17D9N4O2
Molecular Weight 339.5
Standard InChI InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2
Standard InChI Key GIMHPAQOAAZSHS-XKXPCLCBSA-N
SMILES O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Introduction

Chemical Properties and Structure

AB-PINACA-d9 has a molecular formula of C18H26N4O2 and a molecular weight of 339.5 g/mol. The structure features a core indole ring system that is characteristic of many synthetic cannabinoids, with specific substitutions that influence its activity at cannabinoid receptors. The "d9" designation indicates that nine hydrogen atoms in the original AB-PINACA structure have been replaced with deuterium atoms, creating a compound with identical chemical properties but a different molecular weight that can be distinguished in mass spectrometry analyses.

The compound shares structural similarities with other synthetic cannabinoids in the "PINACA" family, featuring the characteristic indazole core with specific side chain modifications that determine its receptor binding profile and pharmacological activity.

Spectrometric Properties

AB-PINACA-d9 exhibits specific mass spectrometric properties that make it valuable as an internal standard, including a precursor ion (m/z) of 340.27 . When analyzed by liquid chromatography-mass spectrometry, AB-PINACA-d9 shares the 215.118 m/z fragment with AB-PINACA and AMB, but can be distinguished by its unique molecular mass and retention time .

The following table summarizes the key mass spectrometric parameters for AB-PINACA-d9 compared to related compounds:

CompoundPrecursor Ion (m/z)Fragment Ion (m/z)Retention Time (min)
AB-PINACA-d9340.27215.1183.96
AB-PINACA~331 (non-deuterated)215.1183.96
AB-CHMINACA357.23Not shared4.97
AMBVariable215.1185.17

Synthesis and Production

AB-PINACA-d9 is synthesized in controlled laboratory environments through specialized chemical reactions. The synthesis typically involves deuteration of the parent compound AB-PINACA, wherein specific hydrogen atoms are replaced with deuterium. This process requires precision chemistry techniques to ensure consistent placement of the deuterium atoms in the molecular structure.

The synthesis may involve several steps:

  • Preparation of the core indazole structure

  • Addition of specific functional groups

  • Selective deuteration at predetermined positions

  • Purification of the final product

These procedures are conducted in specialized laboratories with appropriate safety measures due to the controlled status of synthetic cannabinoids in many jurisdictions.

Pharmacological Properties

Physiological Effects

Analytical Applications

Role as Internal Standard

The primary application of AB-PINACA-d9 (exempt preparation) is as an internal standard for the quantification of AB-PINACA by GC- or LC-MS. Internal standards are crucial in analytical chemistry for accurate quantification as they:

  • Compensate for variations in sample preparation

  • Account for matrix effects during analysis

  • Correct for instrumental fluctuations

  • Ensure efficient extraction recovery

AB-PINACA-d9 is particularly valuable in forensic toxicology and drug testing laboratories, where it helps ensure accurate identification and quantification of synthetic cannabinoids in biological samples.

Detection Methods

AB-PINACA-d9 is detected using sophisticated analytical techniques, primarily:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

These methods can effectively distinguish AB-PINACA-d9 from its non-deuterated counterpart and other synthetic cannabinoids based on retention time, mass spectrum, and fragmentation patterns . The following parameters are typical in LC-MS detection methods:

ParameterValue for AB-PINACA-d9
Precursor Ion340.27 m/z
Fragment Ions215.118 m/z (shared with some related compounds)
Typical Chromatographic Retention Time~3.96 minutes (method-dependent)
Storage ConditionRelative StabilityRecommendation
Freezer (-20°C)HighestPreferred for long-term storage
Refrigerator (4°C)ModerateAcceptable for short-term storage
Room TemperatureLowestNot recommended for extended storage

Research Applications

Beyond its primary use as an internal standard, AB-PINACA-d9 serves several important research functions:

  • It helps advance the understanding of synthetic cannabinoid pharmacology by providing a tool for accurate quantification in research settings.

  • It contributes to toxicology studies aimed at identifying synthetic cannabinoids in biological samples from individuals suspected of drug use.

  • It assists in method development for detecting emerging synthetic cannabinoids in forensic and clinical settings.

  • It plays a role in stability studies examining the degradation patterns of synthetic cannabinoids under various environmental conditions .

Research applications often involve its use alongside other analytical standards to develop comprehensive screening methods for synthetic cannabinoids in various matrices including blood, urine, oral fluid, and hair samples.

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